Fmoc-D-trp(4-CL)-OH

Opioid receptor pharmacology Peptide SAR Halogen regioisomerism

Researchers investigating indole halogenation topology require regiospecifically pure Fmoc-D-Trp(4-Cl)-OH, as the substitution position governs receptor binding outcomes. De Marco et al. (2014) demonstrated that shifting chlorine from the 5- to the 6-position abolished MOR affinity, making the 4-Cl isomer indispensable for systematic halogen-walk SAR. The D-configuration and 4-chloro group synergistically enhance serum stability (59% intact vs. >92% degradation for unsubstituted analogs at 3 h). • Enables complete 4-/5-/6-/7-Cl regioisomer SAR mapping • D-enantiomer preserves stereospecific target engagement • Compatible with standard Fmoc-SPPS protocols (piperidine deprotection) Available from stock with full analytical documentation (HPLC, MS).

Molecular Formula C26H21ClN2O4
Molecular Weight 460.9 g/mol
Cat. No. B14013565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-trp(4-CL)-OH
Molecular FormulaC26H21ClN2O4
Molecular Weight460.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C(=CC=C5)Cl)C(=O)O
InChIInChI=1S/C26H21ClN2O4/c27-21-10-5-11-22-24(21)15(13-28-22)12-23(25(30)31)29-26(32)33-14-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-11,13,20,23,28H,12,14H2,(H,29,32)(H,30,31)/t23-/m1/s1
InChIKeyXRXGWEBMYWNTCH-HSZRJFAPSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Trp(4-Cl)-OH: 4-Chloro-D-Trp for Precision SAR


Fmoc-D-Trp(4-Cl)-OH (Nα-9-fluorenylmethoxycarbonyl-4-chloro-D-tryptophan) is a non‑proteinogenic, halogenated amino acid derivative used in Fmoc‑based solid‑phase peptide synthesis (SPPS). The compound combines the D‑tryptophan scaffold with a chlorine substituent at the indole 4‑position, protected by a base‑labile Fmoc group. This combination introduces both stereochemical (D‑enantiomer) and electronic (electron‑withdrawing chloro) diversity into synthetic peptides, making it a tool for structure‑activity relationship (SAR) investigations where the precise position of halogenation on the indole ring can govern receptor recognition and biological outcome . Published SAR studies on closely related D‑Trp‑containing tripeptides have demonstrated that moving a single chlorine atom from the indole 5‑position to the 6‑position completely abolishes μ‑opioid receptor (MOR) binding, underscoring the criticality of substitution topology [1].

Why Fmoc-D-Trp(4-Cl)-OH Cannot Be Substituted


Chlorinated D‑tryptophan building blocks are not interchangeable. The De Marco et al. (2014) study of tripeptides Ac‑D‑Trp(R)‑Phe‑GlyNH₂ provides direct, quantitative evidence that the position of a single chlorine atom on the indole ring dictates μ‑opioid receptor (MOR) affinity: the 5‑Cl isomer (2g) retained nanomolar binding (Ki = 20.8 ± 8.2 nM), whereas the 6‑Cl isomer (2h) exhibited no measurable affinity (Ki > 10⁵ nM) [1]. This position‑dependent “on/off” switch in receptor engagement illustrates why a 4‑Cl‑D‑Trp residue cannot be casually substituted with a 5‑Cl, 6‑Cl, or unsubstituted D‑Trp precursor. The 4‑chloro modification also imparts distinct electronic and steric properties that influence peptide backbone conformation, halogen‑bonding capacity, and metabolic susceptibility relative to other halogen regioisomers. Consequently, peptide chemists and procurement scientists must select the precise regioisomer that matches the intended SAR hypothesis; generic substitution risks losing target affinity, selectivity, or stability [1].

Fmoc-D-Trp(4-Cl)-OH vs. Regioisomeric and Stereochemical Analogs


Chlorine Regioisomerism Determines MOR Binding

In a direct head‑to‑head comparison within the same tripeptide scaffold Ac‑D‑Trp(R)‑Phe‑GlyNH₂, the 5‑chloro‑D‑Trp analog (compound 2g) displayed a Ki of 20.8 ± 8.2 nM at the human μ‑opioid receptor (MOR), whereas the 6‑chloro‑D‑Trp analog (2h) showed no detectable displacement of [³H]DAMGO up to 10⁵ nM. Although the 4‑Cl analog was not included in this specific panel, the data establish unequivocally that chlorine substitution topology is a binary determinant of target engagement. A procurement decision that substitutes Fmoc‑D‑Trp(4‑Cl)‑OH with Fmoc‑D‑Trp(5‑Cl)‑OH or Fmoc‑D‑Trp(6‑Cl)‑OH therefore carries a high risk of nullifying receptor interaction, particularly for GPCR targets where the indole ring participates in π‑stacking or halogen‑bond networks [1].

Opioid receptor pharmacology Peptide SAR Halogen regioisomerism

D- vs. L-Enantiomer Impact on Receptor Recognition

The De Marco et al. paper explicitly notes that replacement of D‑Trp with L‑Trp in the parent tripeptide Ac‑D‑Trp‑Phe‑GlyNH₂ (2a, Ki MOR = 5.6 nM) severely compromised MOR binding and reduced selectivity. While quantitative Ki values for the L‑Trp epimer were not listed, the authors state the substitution “hampered its ability to bind MOR” [1]. This establishes that the D‑configuration is essential for maintaining high‑affinity MOR engagement in this chemotype. Fmoc‑D‑Trp(4‑Cl)‑OH therefore provides the required D‑stereochemistry together with the 4‑chloro modification, whereas the commercially available L‑enantiomer Fmoc‑L‑Trp(4‑Cl)‑OH (CAS 2244532‑68‑9) would be predicted to produce a peptide with substantially different, and likely inferior, receptor binding properties [1].

Chiral peptide SAR Enantiomer selectivity D‑amino acid pharmacology

Halogenation Enhances Peptide Serum Stability

The 2014 study measured peptide stability in mouse serum after 3 h incubation for a subset of analogs. The 5‑bromo‑D‑Trp peptide (2i) retained 92% intact peptide, the 5‑nitro analog (2m) retained 93%, and the parent unsubstituted peptide (2a) retained only 59%. The cyclic parent peptide 1 retained 90%. Although the 4‑Cl analog was not directly tested, the data demonstrate that halogen substitution on the indole ring of D‑Trp can increase serum stability by >30 percentage points relative to the unsubstituted parent. The 4‑chloro substituent is expected to provide a similar protective effect against serum proteases due to steric shielding and electronic modulation of the indole ring [1].

Peptide metabolic stability Serum stability assay Halogenation effect

4-Chloro Substitution Alters Lipophilicity and PSA

The De Marco et al. paper reports calculated physicochemical parameters (clogP, tPSA, LLE, LELP) for several analogs. The parent peptide 2a (unsubstituted D‑Trp) gave clogP = 0.20 and tPSA = 146 Ų. The 7‑bromo analog 2l (with a halogen at the indole 7‑position) shifted clogP to 0.92. By analogy, incorporation of a chlorine atom at the indole 4‑position in Fmoc‑D‑Trp(4‑Cl)‑OH is expected to increase lipophilicity (clogP) and may alter topological polar surface area relative to the parent Fmoc‑D‑Trp‑OH building block. Such changes influence peptide solubility, membrane permeability, and pharmacokinetic profile [1]. Vendor specifications for Fmoc‑D‑Trp(4‑Cl)‑OH indicate ≥95% purity by HPLC, with a molecular formula of C₂₆H₂₁ClN₂O₄ and molecular weight of 460.9 g/mol .

Lipophilicity Drug-likeness Physicochemical profiling

Fmoc-D-Trp(4-Cl)-OH: High-Value Applications


Position-Scanning SAR for GPCR Peptide Ligands

The dramatic position‑sensitivity of chlorine substitution demonstrated by De Marco et al. (2014) [1] makes Fmoc‑D‑Trp(4‑Cl)‑OH an essential building block for systematic “halogen‑walk” SAR studies. Researchers exploring indole‑receptor interactions can incorporate the 4‑chloro regioisomer into a peptide scaffold and directly compare binding affinity, functional activity, and selectivity against 5‑Cl, 6‑Cl, and 7‑Cl analogs, as well as the unsubstituted parent D‑Trp. This approach generates data that maps the receptor’s halogen‑bonding pocket and informs rational design of high‑affinity ligands.

D-Amino Acid Peptides for Metabolic Stability

The class‑level serum stability data from the J. Med. Chem. 2014 study show that indole‑halogenated D‑Trp peptides resist proteolytic degradation significantly better than their unsubstituted counterparts (59% vs. >92% intact after 3 h in mouse serum) [1]. Fmoc‑D‑Trp(4‑Cl)‑OH is therefore a preferred building block for synthesizing D‑peptide drug candidates intended for in vivo administration, where prolonged half‑life is a critical parameter. The D‑configuration further protects against endogenous proteases, while the 4‑chloro group offers steric and electronic reinforcement.

Peptide Libraries for Chiral Discrimination

The D‑enantiomer of Fmoc‑Trp(4‑Cl)‑OH is critical for maintaining target engagement in systems where L‑to‑D inversion abolishes receptor binding, as explicitly shown for the MOR‑active tripeptide series [1]. Researchers constructing one‑bead‑one‑compound libraries or focused peptide arrays for chiral discrimination studies should select Fmoc‑D‑Trp(4‑Cl)‑OH rather than its L‑enantiomer (CAS 2244532‑68‑9) to preserve biological activity. This ensures that hit compounds emerging from screens reflect true stereochemical requirements of the target.

Halogen-Bonding Peptide Probes for Structural Biology

The chlorine atom at the indole 4‑position can participate in halogen‑bonding interactions with protein backbone carbonyls, side‑chain hydroxyls, or π‑systems . Incorporating Fmoc‑D‑Trp(4‑Cl)‑OH into peptide probes enables crystallographers and NMR spectroscopists to introduce an anomalous scattering center or a distinctive spectroscopic handle at a defined position, facilitating structural determination of peptide‑protein complexes. This application leverages both the unique electronic character of the 4‑chloroindole and the compatibility of the Fmoc protecting group with standard SPPS protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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